molecular formula C20H15F6N3O B4296502 3,3,3-trifluoro-N-(3-methyl-1,4-diphenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)propanamide

3,3,3-trifluoro-N-(3-methyl-1,4-diphenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)propanamide

Cat. No.: B4296502
M. Wt: 427.3 g/mol
InChI Key: HQLNNWASEZVYCR-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(3-methyl-1,4-diphenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)propanamide is a complex organic compound characterized by its trifluoromethyl groups and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then treated with the Vilsmeier-Haack reagent to form the pyrazole aldehyde, which is further reacted with trifluoromethylating agents to introduce the trifluoromethyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl groups can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or additional substituents on the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its trifluoromethyl groups make it a valuable reagent in the development of new chemical entities.

Biology

In biological research, this compound can be used to study enzyme inhibition or as a probe to understand biological pathways. Its unique structure allows it to interact with specific biological targets.

Medicine

In the medical field, this compound has potential applications as a pharmaceutical agent. Its ability to modulate biological processes makes it a candidate for drug development, particularly in areas such as inflammation and cancer.

Industry

In industry, this compound can be used in the production of agrochemicals, materials, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Fluxapyroxad: : A related compound used as a fungicide in agriculture.

  • Trifluoromethyl-substituted pyrazoles: : Other pyrazole derivatives with trifluoromethyl groups used in various chemical and biological applications.

Uniqueness

3,3,3-trifluoro-N-(3-methyl-1,4-diphenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)propanamide stands out due to its specific combination of trifluoromethyl groups and the pyrazole ring, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3,3,3-trifluoro-N-(5-methyl-2,4-diphenylpyrazol-3-yl)-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F6N3O/c1-12-15(13-8-4-2-5-9-13)17(29(28-12)14-10-6-3-7-11-14)27-18(30)16(19(21,22)23)20(24,25)26/h2-11,16H,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLNNWASEZVYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)NC(=O)C(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3,3-trifluoro-N-(3-methyl-1,4-diphenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)propanamide

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